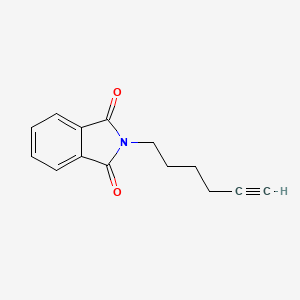

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione

Descripción

Contextualization of Isoindoline-1,3-dione (Phthalimide) as a Privileged Scaffold in Organic Chemistry and Medicinal Chemistry

The phthalimide (B116566) moiety, chemically known as isoindoline-1,3-dione, is recognized as a "privileged scaffold" in the fields of organic and medicinal chemistry. mdpi.comresearchgate.netresearchgate.net This designation stems from its presence in a wide array of molecules that exhibit significant biological activities. mdpi.comrsc.org The hydrophobic and neutral nature of the phthalimide structure allows compounds containing it to more easily cross biological membranes. researchgate.netgsconlinepress.com

Historically, phthalimide derivatives have been central to major developments in pharmacology. The most notable example is thalidomide, initially a sedative, which was later found to possess potent immunomodulatory and anti-angiogenic properties. mdpi.comnih.govresearchgate.netmdpi.com This discovery spurred the development of analogues like lenalidomide (B1683929) and pomalidomide, which are used in cancer therapy. mdpi.comresearchgate.netmdpi.com Beyond cancer and immune modulation, phthalimide derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antiviral activities. researchgate.netgsconlinepress.comnih.govnih.govnih.gov

In synthetic organic chemistry, the phthalimide group is famously used in the Gabriel synthesis, a classic method for preparing primary amines. byjus.com It serves as an effective protecting group for amines, preventing racemization in peptide synthesis. byjus.com The chemical stability and predictable reactivity of the phthalimide ring make it a reliable component in the construction of complex organic molecules. rsc.org

Significance of Terminal Alkyne Functionality in Advanced Organic Synthesis and Chemical Biology

Terminal alkynes are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. youtube.comwikipedia.orgquora.com This functional group is a cornerstone of modern organic synthesis due to its unique reactivity and versatility. mdpi.comnumberanalytics.com The key characteristic of a terminal alkyne is the presence of a weakly acidic hydrogen atom attached to one of the sp-hybridized carbons of the triple bond. youtube.comwikipedia.orgquora.comchemistrytalk.org

This acidity allows for deprotonation by a strong base to form an acetylide anion. youtube.comwikipedia.org These anions are powerful nucleophiles, enabling the formation of new carbon-carbon bonds, a fundamental process in constructing molecular skeletons. wikipedia.orgnumberanalytics.com Terminal alkynes participate in a multitude of chemical transformations, including addition reactions, hydrogenation, and various metal-catalyzed cross-coupling reactions. mdpi.comnumberanalytics.com

Perhaps the most impactful application of terminal alkynes in recent years has been in the field of "click chemistry". rsc.org Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for covalently linking two different molecules. rsc.orgmyskinrecipes.com This reaction's reliability and biocompatibility have made it an indispensable tool in chemical biology, drug discovery, and materials science for applications such as bioconjugation and labeling of biomolecules. rsc.orgmyskinrecipes.com

Rationale for Investigating 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione as a Versatile Synthetic Intermediate and Bioactive Scaffold Precursor

The rationale for investigating this compound is founded on the strategic combination of its two key functional components: the phthalimide scaffold and the terminal alkyne. This design renders the molecule a highly versatile synthetic intermediate with significant potential as a precursor for novel bioactive compounds. myskinrecipes.com

The molecule serves as a bifunctional building block where:

The Phthalimide Group acts as a proven pharmacophore, known to interact with various biological targets, or as a masked primary amine, which can be revealed in a later synthetic step. mdpi.comnih.govmyskinrecipes.com

The Terminal Alkyne Group functions as a reactive "handle." It allows for the attachment of the entire molecule to other substrates or for the introduction of new functional groups via reactions like the CuAAC click reaction, Sonogashira coupling, or additions across the triple bond. rsc.orgmyskinrecipes.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-hex-5-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALVSJIWVWDFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391665 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-08-1 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hex 5 Yn 1 Yl Isoindoline 1,3 Dione

Phthalimide (B116566) Core Synthesis and N-Functionalization Strategies

The synthesis of 2-(hex-5-yn-1-yl)isoindoline-1,3-dione fundamentally relies on the formation of the N-substituted isoindoline-1,3-dione, a class of compounds also known as N-substituted phthalimides. mdpi.comresearchgate.net These structures are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.govmdpi.com

Conventional Routes to N-Substituted Isoindoline-1,3-diones

Several established methods are employed for the synthesis of N-substituted isoindoline-1,3-diones. The choice of method often depends on the nature of the starting materials and the desired product.

One of the most traditional and widely used methods is the Gabriel synthesis . nrochemistry.comyoutube.comorgoreview.combyjus.com This reaction transforms primary alkyl halides into primary amines, using potassium phthalimide as a key reagent. byjus.com The initial step involves the alkylation of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide. nrochemistry.com Subsequent cleavage of the phthalimide group, typically through hydrazinolysis or acidic hydrolysis, yields the primary amine. youtube.com

The mechanism of the Gabriel synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form the phthalimide anion. youtube.combyjus.com This anion then acts as a nucleophile and attacks the primary alkyl halide in an SN2 reaction. orgoreview.com The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) is a crucial factor, as the resulting anion is stabilized by the two adjacent carbonyl groups. orgoreview.combyjus.com

Another powerful method for the N-alkylation of phthalimide is the Mitsunobu reaction . organic-chemistry.orgmissouri.eduacsgcipr.org This reaction allows for the conversion of primary and secondary alcohols into a variety of compounds, including N-substituted phthalimides. organic-chemistry.orgmissouri.edu The reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a significant advantage for stereospecific synthesis. missouri.edu

The mechanism of the Mitsunobu reaction involves the in-situ activation of the alcohol. acsgcipr.org Triphenylphosphine and the azodicarboxylate combine to form a phosphonium (B103445) salt, which then reacts with the alcohol to form an alkoxyphosphonium salt, effectively converting the hydroxyl group into a good leaving group. organic-chemistry.orgmissouri.edu The phthalimide anion can then act as a nucleophile, displacing the activated hydroxyl group. nih.gov A notable drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. acsgcipr.org

Direct condensation of phthalic anhydride (B1165640) with a primary amine is another straightforward approach to N-substituted phthalimides. This reaction is often carried out at elevated temperatures, sometimes without a solvent. researchgate.net

| Synthetic Method | Key Reagents | Substrate for Side Chain | Key Features |

| Gabriel Synthesis | Potassium phthalimide, Base (e.g., KOH) | Primary alkyl halide | Avoids over-alkylation of amines. byjus.com |

| Mitsunobu Reaction | Phthalimide, Triphenylphosphine, Azodicarboxylate (e.g., DEAD, DIAD) | Primary or secondary alcohol | Inversion of stereochemistry at the alcohol carbon. missouri.edu |

| Direct Condensation | Phthalic anhydride | Primary amine | Often performed at high temperatures, can be solvent-free. researchgate.net |

Introduction of the Hex-5-yn-1-yl Side Chain: Mechanistic and Regioselective Considerations

To synthesize this compound, the hex-5-yn-1-yl side chain must be introduced onto the nitrogen atom of the phthalimide core. This is typically achieved by reacting potassium phthalimide with a suitable 6-carbon chain bearing a terminal alkyne and a leaving group at the opposite end, such as 6-halo-1-hexyne (e.g., 6-bromo-1-hexyne or 6-chloro-1-hexyne).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phthalimide anion, being a potent nucleophile, attacks the carbon atom bearing the halogen, displacing the halide ion. Given that this is an SN2 reaction, primary alkyl halides are the preferred substrates to avoid competing elimination reactions. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the reaction rate. nrochemistry.com

Regioselectivity is a critical consideration in this synthesis. The phthalimide anion is a bulky nucleophile, and the reaction is highly regioselective for the primary carbon of the hexynyl halide, leading exclusively to the desired N-substituted product. There is no competing reaction at the terminal alkyne, as it is not electrophilic under these conditions.

Click Chemistry Applications for Post-Synthetic Derivatization of the Alkyne Moiety

The terminal alkyne of this compound serves as a versatile handle for further molecular elaboration, most notably through "click chemistry". myskinrecipes.com This concept, introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgaatbio.comnih.govwikipedia.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.org The presence of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively. nih.govnih.govrsc.org This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which requires high temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org

The CuAAC reaction is exceptionally robust, tolerating a wide range of functional groups and reaction conditions, including aqueous environments and a broad pH range (4-12). organic-chemistry.org This has led to its widespread use in bioconjugation, materials science, and drug discovery. researchgate.netnih.govmdpi.comresearchgate.net

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions. The active catalyst is the copper(I) ion. While Cu(I) salts like CuBr or CuI can be used directly, they are prone to oxidation. wikipedia.org A more common and convenient approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). organic-chemistry.orgwikipedia.org

The addition of ligands can significantly enhance the catalytic activity and stability of the Cu(I) catalyst. tdl.org These ligands can prevent the disproportionation and aggregation of Cu(I) and protect it from oxidation. tdl.orgnih.gov A variety of ligands have been developed and utilized, including tris(triazolylmethyl)amine ligands. tdl.orgresearchgate.net The choice of solvent can also influence the reaction rate, with common solvents including water, t-butanol, DMF, and mixtures thereof. nsf.gov In some instances, the reaction can be performed under solvent-free conditions. acs.org

| Parameter | Common Choices and Considerations |

| Copper Source | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts (e.g., CuSO₄) with a reducing agent. wikipedia.org |

| Reducing Agent | Sodium ascorbate is widely used for in situ generation of Cu(I) from Cu(II). organic-chemistry.orgnih.gov |

| Ligands | Tris(triazolylmethyl)amine and its derivatives are effective in stabilizing Cu(I) and accelerating the reaction. tdl.orgresearchgate.net |

| Solvents | Water, t-butanol, DMF, DMSO, or mixtures are commonly employed. nrochemistry.comnsf.gov |

| Temperature | The reaction is often performed at room temperature, although gentle heating can sometimes accelerate it. nih.gov |

Recent advancements have also explored the use of heterogeneous catalysts, such as copper-on-charcoal, which can simplify product purification and catalyst recovery. nih.gov

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne, such as that in this compound, and an organic azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govresearchgate.net This high degree of regioselectivity is a direct consequence of the copper-catalyzed mechanism.

The proposed mechanism involves the formation of a copper acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. aatbio.comnih.gov This copper acetylide then reacts with the azide in a stepwise manner. Computational studies suggest that the reaction proceeds through a six-membered copper(III) metallacycle intermediate. nih.gov The formation of the 1,4-isomer is energetically favored over the 1,5-isomer, with a significantly lower activation barrier, which accounts for the observed regioselectivity. nsf.gov In contrast, the uncatalyzed thermal cycloaddition has comparable activation energies for the formation of both regioisomers, leading to a mixture of products. nih.gov

This reliable and predictable regioselectivity makes the CuAAC a powerful tool for constructing complex molecules with well-defined architectures, allowing for the precise linkage of the phthalimide-containing fragment to a wide array of azide-functionalized molecules. nih.govbeilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Conjugations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. magtech.com.cn The reaction's driving force stems from the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole product without the need for a cytotoxic copper catalyst. nih.gov

While this compound possesses a terminal alkyne, which is not strained, it can participate in this type of chemistry. In the context of SPAAC, the isoindoline-1,3-dione moiety would typically be linked to an azide, which would then react with a biomolecule or material modified with a strained cyclooctyne. Conversely, the terminal alkyne of this compound can be conjugated to molecules containing an azide group, although this reaction is more commonly achieved through copper-catalysis (see Section 2.2.3).

The key features of SPAAC are its high efficiency, selectivity, and biocompatibility. magtech.com.cn The reaction proceeds spontaneously under physiological conditions, making it an invaluable tool for in vivo imaging, drug targeting, and proteomics. nih.gov The rate of SPAAC is highly dependent on the structure of the strained alkyne; significant research has focused on designing cyclooctynes with enhanced reactivity to accelerate conjugation kinetics. nih.govnih.gov Calculations have shown that the energy required to distort the strained alkyne into the transition-state geometry is significantly lower than for a linear alkyne, accounting for the rapid reaction rate. nih.govnih.gov

| Feature | Description | Relevance |

|---|---|---|

| Bioorthogonality | The reaction does not interfere with or is not influenced by biological processes. magtech.com.cn | Enables chemical modifications in living cells, tissues, and organisms. nih.gov |

| Catalyst-Free | Does not require a metal catalyst, avoiding issues of cellular toxicity associated with copper. | Crucial for applications in live-cell imaging and in vivo studies. |

| Driving Force | Enthalpy released from the ring strain of a cycloalkyne. | Allows the reaction to proceed spontaneously and rapidly under physiological conditions. |

| Reaction Partners | Typically involves a strained cyclooctyne and an organic azide. nih.gov | This compound can be used as the alkyne component in related cycloadditions, most notably CuAAC. |

Synthesis of Diverse 1,2,3-Triazole-Linked Isoindoline-1,3-dione Conjugates

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a premier example of "click chemistry". myskinrecipes.comnih.gov This reaction provides an efficient and highly regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly stable pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions, often enhancing the biological activity of the parent molecule. nih.gov

The synthesis involves reacting this compound with a variety of organic azides in the presence of a copper(I) catalyst. The copper(I) source can be generated in situ from copper(II) salts (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate, or by using a copper(I) salt such as CuI. mdpi.com The reaction is robust, high-yielding, and tolerant of a wide range of functional groups, allowing for the creation of large libraries of diverse isoindoline-1,3-dione conjugates. nih.govresearchgate.net These conjugates have been explored for various therapeutic applications, including as antimicrobial and antineoplastic agents. nih.govnih.gov

For example, reacting this compound with benzyl (B1604629) azide under CuAAC conditions would yield 2-(6-(4-phenyl-1H-1,2,3-triazol-1-yl)hexyl)isoindoline-1,3-dione. By varying the substituent on the organic azide (Ar-N₃), a vast array of derivatives can be accessed.

| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 1,4-Disubstituted 1,2,3-triazole |

| This compound | Phenyl Azide | CuI | Toluene | 1,4-Disubstituted 1,2,3-triazole mdpi.com |

| This compound | 4-Methoxyphenyl Azide | CuI | Toluene | 1,4-Disubstituted 1,2,3-triazole mdpi.com |

| This compound | Ethyl 2-azidoacetate | CuSO₄ / Sodium Ascorbate | DMF/H₂O | 1,4-Disubstituted 1,2,3-triazole |

Alternative Functionalization Reactions of the Terminal Alkyne

Beyond cycloadditions, the terminal alkyne of this compound can undergo several other important transformations, allowing for the introduction of different functional groups.

Transition Metal-Catalyzed Alkyne Hydration and Halogenation

Hydration: The addition of water across the alkyne's triple bond, known as hydration, is a powerful method for synthesizing carbonyl compounds. For a terminal alkyne like that in this compound, this reaction typically follows Markovnikov's rule to produce a methyl ketone. This transformation is efficiently catalyzed by various transition metals, including gold(I), ruthenium(II), and platinum(II) complexes. acs.orgorganic-chemistry.org For instance, using a catalyst like [(IPr)AuCl] allows for the regioselective hydration of the terminal alkyne to yield 2-(6-oxohexyl)isoindoline-1,3-dione under mild, acid-free conditions. organic-chemistry.org While less common, anti-Markovnikov hydration to form an aldehyde can also be achieved using specific ruthenium-based catalyst systems. nih.gov

Halogenation: The triple bond can react with halogens (Cl₂, Br₂, I₂) to form halogenated derivatives. libretexts.orgmasterorganicchemistry.com The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com If an excess of the halogen is used, a tetrahaloalkane is produced. masterorganicchemistry.com Furthermore, the terminal proton of the alkyne can be replaced by a halogen atom to synthesize 1-haloalkynes. This can be achieved through oxidative halogenation using reagents like N-halosuccinimides or a combination of an oxidant (e.g., chloramine-B) and a halide source (e.g., KI or NaBr). thieme-connect.com These haloalkyne derivatives serve as important intermediates for further cross-coupling reactions.

| Reaction | Reagents | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| Markovnikov Hydration | H₂O | Au(I), Pt(II), or Ru(II) catalyst acs.orgorganic-chemistry.org | Methyl Ketone |

| Halogenation (1 equiv.) | Br₂ or Cl₂ | Inert solvent (e.g., CCl₄) | trans-Dihaloalkene masterorganicchemistry.comchemistrysteps.com |

| Halogenation (excess) | Br₂ or Cl₂ | Inert solvent | Tetrahaloalkane masterorganicchemistry.com |

| Oxidative Iodination | KI, Chloramine-B | MeCN thieme-connect.com | 1-Iodoalkyne |

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Sonogashira Coupling: The Sonogashira reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orglibretexts.orgwikipedia.org This reaction, catalyzed by a combination of palladium and copper(I) complexes, directly couples the sp-hybridized carbon of this compound with an sp²-hybridized carbon of the halide. nih.gov The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diethylamine, which also serves as the solvent. wikipedia.org The Sonogashira coupling is highly versatile and has been employed extensively in the synthesis of natural products, pharmaceuticals, and complex organic materials. gold-chemistry.org This reaction would allow the direct attachment of various aromatic or vinylic moieties to the hexynyl side chain of the isoindoline-1,3-dione core.

Heck Reaction: The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, typically involving the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While the primary substrate for the Heck reaction is an alkene, its principles are central to palladium-catalyzed cross-coupling chemistry. masterorganicchemistry.com The catalytic cycle involves the oxidative addition of palladium(0) to the halide, followed by insertion of the unsaturated partner and subsequent β-hydride elimination. wikipedia.org For terminal alkynes, the Sonogashira reaction is the more direct and common coupling method.

| Component | Example | Function |

|---|---|---|

| Alkyne Substrate | This compound | Provides the sp-hybridized carbon for C-C bond formation. |

| Coupling Partner | Iodobenzene, Bromobenzene, Vinyl Bromide | Provides the sp²-hybridized carbon for C-C bond formation. wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. nih.gov |

| Base/Solvent | Triethylamine (NEt₃), Diethylamine (NHEt₂) | Neutralizes the HX byproduct and can act as the solvent. wikipedia.org |

Advanced Spectroscopic and Analytical Characterization in Research of 2 Hex 5 Yn 1 Yl Isoindoline 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. semanticscholar.org

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for the initial structural characterization of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione.

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. semanticscholar.org For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group, the protons of the hexynyl alkyl chain, and the terminal alkyne proton. The aromatic protons typically appear as a multiplet in the downfield region (around 7.7-7.9 ppm). The protons on the alkyl chain appear at different chemical shifts depending on their proximity to the electronegative nitrogen atom and the alkyne group. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected around 3.7 ppm, while the terminal alkyne proton (C≡C-H) would appear as a triplet around 1.9-2.0 ppm.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would characteristically show signals for the two carbonyl carbons of the phthalimide ring in the highly deshielded region (around 168 ppm). The aromatic carbons would resonate between 123 and 134 ppm. The two sp-hybridized carbons of the alkyne group would appear around 69 ppm and 83 ppm, while the sp³-hybridized carbons of the alkyl chain would be found in the upfield region of the spectrum. semanticscholar.org

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H (Phthalimide) | 7.85-7.95 | m | C=O | ~168.0 |

| Ar-H (Phthalimide) | 7.70-7.80 | m | Ar-C (Quaternary) | ~132.0 |

| N-CH₂ | ~3.75 | t | Ar-CH | ~134.0, ~123.5 |

| CH₂-C≡ | ~2.25 | dt | C≡CH | ~83.5 |

| C≡CH | ~1.95 | t | C≡CH | ~69.0 |

| N-CH₂-CH₂ | ~1.75 | p | N-CH₂ | ~37.5 |

| CH₂-CH₂-C≡ | ~1.60 | p | N-CH₂-CH₂ | ~27.5 |

| CH₂-CH₂-C≡ | ~18.0 |

While 1D NMR provides essential data, 2D NMR techniques are often necessary to unambiguously assign all signals and confirm the precise connectivity of the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would show correlations between the adjacent methylene groups in the hexynyl chain (e.g., between N-CH₂ and N-CH₂-CH₂) and between the terminal alkyne proton and its adjacent methylene group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons. It is invaluable for assigning the carbon signals of the hexynyl chain by correlating them to their already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the connection of the side chain to the phthalimide core. For example, an HMBC spectrum would show a correlation from the methylene protons adjacent to the nitrogen (N-CH₂) to the carbonyl carbons (C=O) of the isoindoline-1,3-dione moiety, definitively establishing the point of attachment.

NMR spectroscopy is also a powerful tool for studying the dynamic behavior of molecules in solution. copernicus.org For derivatives of this compound, particularly those with more complex substituents, NMR can be used to investigate conformational preferences and rotational energy barriers. nih.govresearchgate.net

In some phthalimide-containing systems, intramolecular interactions can lead to the presence of multiple conformers that are in slow exchange on the NMR timescale, resulting in the doubling of NMR signals. copernicus.org Variable-temperature NMR experiments can be conducted to study these dynamic processes. By analyzing the changes in the NMR line shape with temperature, it is possible to determine the thermodynamic parameters and energy barriers associated with conformational changes, such as hindered bond rotation. copernicus.orgmdpi.com While the parent compound this compound possesses a flexible alkyl chain, these advanced NMR techniques are critical for characterizing the solution-state behavior of its more sterically hindered or structurally complex derivatives. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy is sufficient to determine the unique elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₁₃NO₂), HRMS would be used to confirm that the experimentally observed mass matches the calculated theoretical mass, providing definitive proof of the molecular formula. rsc.org

| Technique | Ion Type | Molecular Formula | Calculated m/z | Purpose |

|---|---|---|---|---|

| HRMS | [M+H]⁺ | C₁₄H₁₄NO₂⁺ | 228.1019 | Confirms elemental composition |

| ESI-MS | [M+H]⁺ | C₁₄H₁₄NO₂⁺ | 228.3 | Confirms molecular weight |

| ESI-MS | [M+Na]⁺ | C₁₄H₁₃NO₂Na⁺ | 250.1 | Confirms molecular weight (Sodium Adduct) |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar organic molecules like phthalimide derivatives. nih.gov It typically generates protonated molecular ions ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with very little to no fragmentation. nih.gov This makes ESI-MS an excellent method for quickly and reliably determining the molecular weight of a synthesized compound. rsc.org

While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation or CID) to gain structural information. The fragmentation pathways of the [M+H]⁺ ion of this compound can provide valuable confirmation of its structure. Plausible fragmentation patterns would include cleavage of the N-C bond connecting the alkyl chain to the phthalimide ring, as well as characteristic losses and rearrangements within the hexynyl chain itself. Analysis of these fragment ions helps to piece together the molecular structure, complementing the data obtained from NMR spectroscopy. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. kurouskilab.com They are complementary methods used to identify functional groups and elucidate molecular structure. kurouskilab.com For this compound, these techniques are indispensable for confirming the presence of its key structural motifs: the phthalimide group, the alkyl chain, and the terminal alkyne.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the phthalimide ring, typically in the region of 1700-1780 cm⁻¹. nih.gov Another key feature is the characteristic absorption of the terminal alkyne. The C≡C stretching vibration usually appears as a weak band around 2100-2140 cm⁻¹, while the terminal ≡C-H stretch gives a sharp, strong peak near 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the phthalimide ring, as well as the aliphatic C-H stretching of the hexyl chain, would also be present in their characteristic regions. mdpi.com

Raman spectroscopy provides complementary information. While the polar C=O groups give strong IR signals, the non-polar C≡C bond of the alkyne is expected to produce a strong signal in the Raman spectrum. spectroscopyonline.com This complementarity is crucial for unambiguous functional group identification. kurouskilab.com Theoretical calculations based on density functional theory (DFT) can be used to predict the vibrational spectra, aiding in the assignment of experimental bands to specific molecular motions. semanticscholar.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | IR (Strong, Sharp) |

| C-H Stretch | Aromatic | 3000-3100 | IR, Raman |

| C-H Stretch | Aliphatic (CH₂) | 2850-2960 | IR, Raman |

| C=O Asymmetric Stretch | Phthalimide Imide | ~1770 | IR (Strong) |

| C=O Symmetric Stretch | Phthalimide Imide | ~1710 | IR (Strong) |

| C≡C Stretch | Terminal Alkyne | 2100-2140 | Raman (Strong), IR (Weak) |

| C=C Stretch | Aromatic | 1450-1600 | IR, Raman |

| C-N Stretch | Phthalimide Imide | 1300-1390 | IR |

This interactive table summarizes the expected characteristic vibrational frequencies for this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable single crystals, this analysis reveals detailed insights into the molecule's conformation and its packing within the crystal lattice. researchgate.net

| Parameter | Example Value (for a related phthalimide derivative) | Reference |

| Chemical Formula | C₁₀H₉NO₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.090 (4) | researchgate.net |

| b (Å) | 7.888 (3) | researchgate.net |

| c (Å) | 11.591 (4) | researchgate.net |

| β (°) | 104.734 (6) | researchgate.net |

| Volume (ų) | 892.2 (6) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

This interactive table presents typical crystallographic data obtained from a single-crystal X-ray diffraction study of a representative N-substituted phthalimide, 2-(2-hydroxyethyl)isoindoline-1,3-dione. researchgate.net

The solid-state architecture of molecular crystals is governed by a network of non-covalent intermolecular interactions. rsc.org X-ray crystallography is essential for identifying and quantifying these interactions, which control properties like melting point, solubility, and crystal morphology. nih.govmdpi.com In the crystal structure of this compound, several types of interactions are anticipated based on studies of similar molecules.

C-H…O Interactions: Weak hydrogen bonds between carbon-hydrogen donors (from the aromatic ring or the alkyl chain) and the electronegative carbonyl oxygen atoms of the phthalimide group are common in such structures. researchgate.netnih.gov These interactions often link molecules into chains or more complex three-dimensional networks.

π-π Stacking: The electron-rich aromatic rings of the phthalimide moieties can interact with each other through π-π stacking. researchgate.net This typically involves parallel or offset arrangements of the rings with centroid-to-centroid distances in the range of 3.5-4.0 Å, contributing significantly to crystal stability.

C-H…π Interactions: The aromatic ring can also act as a weak hydrogen bond acceptor, forming C-H…π interactions with C-H groups from neighboring molecules.

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors (like O-H or N-H), derivatives could be synthesized to include such groups. For example, a related compound with a hydroxyl group, 2-(2-hydroxyethyl)isoindoline-1,3-dione, features prominent O—H⋯O hydrogen bonds that link molecules into one-dimensional chains. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

| C-H…O | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen (C=O) | H…O distance ~2.2-2.8 Å | researchgate.netnih.gov |

| π-π Stacking | Phthalimide aromatic ring | Phthalimide aromatic ring | Centroid-centroid distance ~3.5-4.0 Å | researchgate.net |

| C-H…π | Aliphatic C-H | Phthalimide aromatic ring | H…π centroid distance ~2.5-3.0 Å | mdpi.com |

This interactive table summarizes the key intermolecular interactions expected in the crystal structure of this compound and its derivatives.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthesized organic compounds. For this compound, both gas and liquid chromatography play critical roles in research and quality control.

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. When coupled with a mass spectrometer (MS), it provides definitive identification of the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. While this compound itself may have limited volatility, GC-MS is highly suitable for analyzing more volatile precursors, byproducts, or derivatives. For instance, the purity of various N-substituted phthalimides has been successfully determined by GC. The technique provides precise retention times for each component under specific conditions (e.g., column type, temperature program) and a mass spectrum that acts as a molecular fingerprint.

| Parameter | Typical Value / Observation |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Temperature | ~250 °C |

| Oven Program | Ramped (e.g., 100 °C to 300 °C at 10 °C/min) |

| Retention Time (tR) | Specific to the compound and conditions |

| Mass Spectrum (EI, 70 eV) | Molecular ion peak (M⁺) and characteristic fragment ions |

This interactive table outlines typical parameters for the GC-MS analysis of a volatile phthalimide derivative.

High-performance liquid chromatography (HPLC) is the most common method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. sielc.com The compound is dissolved in a suitable solvent and injected into the system. It is then separated from impurities based on its differential partitioning between the stationary and mobile phases.

A UV detector is commonly used for detection, as the phthalimide group contains a strong chromophore. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net For quantitative analysis, a calibration curve is constructed by running standards of known concentration. This allows for the precise determination of the compound's concentration in a sample.

| Parameter | Typical Condition | Reference |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | sielc.comresearchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water | sielc.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV-Vis Detector (e.g., at 220 nm or 290 nm) | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | |

| Injection Volume | 10-20 µL |

This interactive table lists typical experimental conditions for the HPLC analysis of N-substituted phthalimides.

Computational and Theoretical Investigations of 2 Hex 5 Yn 1 Yl Isoindoline 1,3 Dione and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. nih.gov These studies provide insights into molecular geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, with its rotatable hexynyl side chain, a conformational analysis would be necessary to identify the various low-energy conformers and the global minimum structure. This involves systematically rotating the single bonds in the alkyl-alkyne chain and calculating the energy of each resulting conformation. However, specific optimized coordinates and detailed conformational landscapes for this compound have not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov While DFT studies on other isoindoline-1,3-dione derivatives have reported HOMO-LUMO energy gaps to correlate with their biological activity, specific energy values for this compound are not documented in the reviewed literature.

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. These maps illustrate regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For isoindoline-1,3-dione derivatives, the carbonyl oxygens are expected to be regions of high negative potential, making them key sites for hydrogen bonding. nih.gov A specific MEP map and detailed charge distribution analysis for this compound would reveal the influence of the hexynyl chain on the electrostatic potential of the phthalimide (B116566) core, but such a specific study is not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its conformational flexibility in different environments (e.g., in a solvent or bound to a protein), the stability of those conformations, and how it interacts with its surroundings on a dynamic level. This technique is often used to refine docking poses and assess the stability of ligand-receptor complexes. researchgate.net There are no specific MD simulation studies reported for this compound in the literature.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. banglajol.info This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Targets

Docking studies on various phthalimide derivatives have been performed to predict their binding modes and affinities with biological targets like bacterial enzymes or DNA. acs.orgresearchgate.netbanglajol.info Such studies for this compound would involve docking the molecule into the active site of a specific target protein. The results would be a set of predicted binding poses, scored based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimated binding energy or affinity. The terminal alkyne group of the hexynyl chain could potentially form specific interactions within a binding pocket. However, no molecular docking studies targeting specific biological receptors with this compound as the ligand have been found in the reviewed scientific literature.

Analysis of Key Intermolecular Interactions within Active Sites

Molecular docking simulations have been instrumental in elucidating the binding modes of isoindoline-1,3-dione derivatives within the active sites of various biological targets. These computational studies reveal that the interactions are primarily governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively contribute to the stability of the ligand-protein complex.

The carbonyl oxygens of the isoindoline-1,3-dione ring are frequently identified as key hydrogen bond acceptors. For instance, in studies involving antimycobacterial agents, these carbonyl oxygens have been shown to form crucial hydrogen bonds with residues such as Tyr158 in the active site. researchgate.net Similarly, when investigating cyclooxygenase (COX) inhibitors, a hydrogen bond was observed between a carbonyl group's oxygen atom and the Ser530 residue. nih.gov

The planar, aromatic portion of the isoindoline-1,3-dione scaffold plays a significant role in establishing hydrophobic and π-stacking interactions. In the context of BACE1 inhibitors, the phthalimide moiety orients toward the flap pocket, engaging in van der Waals and hydrophobic interactions with residues like Phe108, Ile110, Trp115, and Ile118. nih.gov For acetylcholinesterase (AChE) inhibitors, the phthalimide scaffold can interact with the peripheral anionic site (PAS) of the enzyme due to its aromatic character. nih.gov Docking studies with COX enzymes also show the isoindoline-1,3-dione part of the molecule involved in π-π interactions with Trp387. nih.gov

The N-substituent extending from the core scaffold is critical for exploring and binding to specific pockets within the active site, often contributing significantly to the compound's selectivity and potency. The nature and conformation of this substituent dictate its ability to form additional hydrophobic interactions. For example, in antimycobacterial derivatives, the 2-substitution on the isoindoline-1,3-dione ring was involved in hydrophobic interactions with multiple residues, including Phe149, Leu218, and Met199. researchgate.net

The following table summarizes key intermolecular interactions observed for various isoindoline-1,3-dione derivatives with their respective biological targets, as determined by molecular docking studies.

| Biological Target | Key Interacting Residues | Types of Interaction | Derivative Class |

| Acetylcholinesterase (AChE) | Tyr332 | π-alkyl | Isoindoline-1,3-dione hybrids nih.gov |

| BACE1 | Asp32, Asp228, Phe108, Trp115, Ile118 | Hydrogen bond, Hydrophobic, van der Waals | Imidazopyridines with phthalimide moiety nih.gov |

| Cyclooxygenase-1 (COX-1) | Ser530, Trp387, Gly526, Leu352 | Hydrogen bond, π-π, Amide-π stacked, π-σ | N-substituted isoindoline-1,3-diones nih.gov |

| InhA (M. tuberculosis) | Tyr158, Phe149, Leu218, Met199 | Hydrogen bond, Hydrophobic | Antimycobacterial isoindoline-1,3-diones researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are pivotal computational tools for understanding how the chemical structure of isoindoline-1,3-dione derivatives influences their biological activity. These studies help in rational drug design by identifying the key molecular features that can be modified to enhance potency and selectivity.

SAR studies on various series of isoindoline-1,3-dione derivatives have yielded critical insights. For instance, in a series of compounds designed as acetylcholinesterase inhibitors, it was found that substitutions on an N-benzyl moiety did not significantly affect inhibitory activity. nih.gov However, switching from a fluoro to a chloro substituent led to a notable reduction in inhibitory potency. nih.gov Further analysis revealed that the lipophilic properties of the compounds can enhance their antimicrobial, antileishmanial, and antiproliferative activities. newsama.comresearchgate.net Specifically, the halogenation of the isoindoline-1,3-dione moiety was found to increase these biological activities, with tetra-brominated derivatives proving more effective than their tetra-chlorinated counterparts. newsama.comresearchgate.net

QSAR models provide a quantitative correlation between the physicochemical properties (descriptors) of the compounds and their biological activities. For other classes of compounds, 2D and 3D-QSAR models have been successfully developed to predict inhibitory activity against targets like the influenza A virus, yielding models with high statistical significance (e.g., r² > 0.88, q² > 0.78). semanticscholar.org Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process.

Computational Prediction of Biological Activity Profiles and Potency

In silico methods are increasingly employed to predict the biological activity profiles and potency of novel chemical entities, including derivatives of isoindoline-1,3-dione. These computational approaches allow for the high-throughput screening of virtual libraries of compounds, prioritizing those with the highest probability of desired biological effects.

Software packages like GUSAR and PASS (Prediction of Activity Spectra for Substances) are utilized to forecast the potential biological activities of newly synthesized compounds. mdpi.com For a series of novel isoindoline-1,3-dione derivatives, these programs were used to conduct a computer-based study of their biological activity and acute toxicity in silico. mdpi.com The results of these computational predictions were found to be comparable with subsequent in vivo experimental data, demonstrating the reliability of such predictive models. mdpi.com For example, a compound predicted to have high analgesic activity was experimentally confirmed to be 1.6 times more active than the reference drug, metamizole (B1201355) sodium. mdpi.com

Bioinformatics tools are also used to predict pharmacokinetic and pharmacodynamic profiles. mdpi.com These predictions can assess properties like intestinal absorption, blood-brain barrier (BBB) permeability, and potential molecular targets, providing a comprehensive early-stage evaluation of a compound's drug-like potential. mdpi.com

The following table provides a conceptual overview of how computational predictions are used in the evaluation of isoindoline-1,3-dione derivatives.

| Computational Method | Predicted Parameter | Example Finding | Reference |

| PASS / GUSAR | Biological Activity Spectrum | Predicted high analgesic activity for a derivative, later confirmed in vivo. | mdpi.com |

| Pharmacokinetic Modeling | ADME Properties | Predicted suitable intestinal absorption and CNS permeability for novel derivatives. | mdpi.com |

| Molecular Docking | Binding Affinity / Potency | Identified compounds with low estimated free energy of binding to molecular targets like MAO B and COX-2. | mdpi.com |

Identification of Critical Pharmacophoric Features within the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione structure, also known as the phthalimide scaffold, is considered a "privileged scaffold" in medicinal chemistry. mdpi.com It possesses a unique and essential architecture for various biological activities, and computational analyses have helped to define its critical pharmacophoric features. newsama.com

The core pharmacophore consists of several key elements:

A Hydrophobic Aryl Ring: The benzene (B151609) ring of the isoindoline (B1297411) system provides a large, hydrophobic surface. This feature is crucial for establishing non-polar interactions within the binding sites of target proteins and enhances the ability of the compounds to cross biological membranes. nih.govnewsama.commdpi.com

Two Carbonyl Groups: These groups act as potent hydrogen bond acceptors. Molecular docking studies consistently show these carbonyls forming hydrogen bonds with key amino acid residues in enzyme active sites, which is often essential for anchoring the molecule and ensuring proper orientation for inhibition. researchgate.netnih.gov

An Imide Nitrogen Atom: This position is the primary point for substitution and modification. The substituent attached to this nitrogen atom can be varied to modulate the compound's physicochemical properties (like lipophilicity and solubility) and to introduce additional binding interactions with the target protein, thereby influencing potency and selectivity. nih.govmdpi.com

It has been demonstrated that the phthalimide scaffold itself can have important interactions, such as binding to the peripheral anionic site of acetylcholinesterase, making it a noteworthy pharmacophore for designing new inhibitors for this enzyme. nih.gov The combination of these features—a hydrophobic plane, hydrogen-bonding capacity, and a tunable substitution point—makes the isoindoline-1,3-dione scaffold a versatile and effective template for the development of new therapeutic agents. nih.govnewsama.com

Despite a comprehensive search for scientific literature, detailed research findings and specific data tables regarding the biological and biomedical applications of "this compound" and its click conjugates remain unavailable. The current body of scientific publications does not provide sufficient specific information to construct a thorough and detailed article strictly adhering to the requested outline for this particular compound.

The alkyne functional group in "this compound" suggests its potential as a versatile building block in drug discovery and medicinal chemistry through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is widely used to synthesize 1,2,3-triazole-linked conjugates. The isoindoline-1,3-dione (phthalimide) moiety itself is a known pharmacophore present in various biologically active compounds.

However, specific studies detailing the synthesis of conjugates from "this compound" and the subsequent evaluation of their anticancer, antimicrobial, anti-inflammatory, neurological, antiviral, or immunomodulatory activities could not be retrieved. Consequently, the generation of an in-depth article with supporting data tables, as per the user's specific instructions, is not possible at this time due to the absence of targeted research on this specific chemical entity in the public domain.

Biological and Biomedical Research Applications of 2 Hex 5 Yn 1 Yl Isoindoline 1,3 Dione Scaffolds and Click Conjugates

Bioconjugation and Chemical Biology Applications

There is a lack of specific published research on the use of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione in bioconjugation and chemical biology.

Tagging and Tracking of Biomolecules and Cellular Components

No specific studies were identified that utilize this compound for the tagging and tracking of biomolecules or cellular components.

Design of Targeted Drug Delivery Systems

Detailed research on the incorporation of this compound into targeted drug delivery systems is not described in the available literature.

Development of Probes for Biological Pathway Interrogation

The development and application of biological probes derived from this compound for the interrogation of biological pathways have not been reported in the scientific literature reviewed.

Enzymatic Assays and Mechanism of Action Studies

While various derivatives of isoindoline-1,3-dione have been investigated as inhibitors of several enzymes, specific inhibitory data for this compound is not available.

Cholinesterase Inhibition Studies (AChE, BuChE)

No data from studies investigating the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) could be located.

DNA Gyrase and VEGFR-2 Inhibition

Similarly, there are no published findings on the inhibitory effects of this compound on the enzymes DNA gyrase or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cyclooxygenase (COX) Enzyme Inhibition

Research into the specific cyclooxygenase (COX) enzyme inhibitory activity of this compound is not extensively detailed in the currently available scientific literature. However, the broader class of isoindoline-1,3-dione derivatives has been a subject of investigation for their potential as anti-inflammatory agents through COX inhibition. researchgate.netresearchgate.net Studies on related aminoacetylenic isoindoline-1,3-dione compounds have demonstrated inhibitory effects on both COX-1 and COX-2 enzymes. nih.govresearchgate.net

For instance, a series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were synthesized and evaluated for their anti-inflammatory properties. nih.gov Within this series, compounds designated as ZM4 and ZM5 exhibited non-selective inhibition of both COX-1 and COX-2, with IC50 values in the low micromolar range (3.0-3.6 μM). nih.gov While these compounds showed less potency compared to the standard drugs Diclofenac and Celecoxib, their activity highlights the potential of the isoindoline-1,3-dione scaffold in designing COX inhibitors. nih.govresearchgate.net

Molecular docking studies of these related compounds have suggested that they bind to the active sites of COX enzymes in a manner similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The binding affinity of these derivatives to COX enzymes was found to be comparable to that of Flurbiprofen and Celecoxib. nih.gov The isoindoline-1,3-dione moiety, combined with an acetylenic linker, appears to be a key structural feature for this biological activity. researchgate.netnih.gov

While direct experimental data for this compound is not available, the findings for structurally similar compounds suggest that it may also possess COX inhibitory properties. Further investigation is required to determine its specific activity and selectivity towards COX-1 and COX-2.

Table 1: In Vitro COX Inhibition Data for Related Isoindoline-1,3-dione Derivatives

| Compound | Target Enzyme | IC50 (μM) |

| ZM4 | COX-1 | 3.0 - 3.6 |

| COX-2 | 3.0 - 3.6 | |

| ZM5 | COX-1 | 3.0 - 3.6 |

| COX-2 | 3.0 - 3.6 | |

| Diclofenac | COX-1 & COX-2 | Not specified in this study |

| Celecoxib | COX-2 | Not specified in this study |

Supramolecular Chemistry and Advanced Materials Research Involving 2 Hex 5 Yn 1 Yl Isoindoline 1,3 Dione Units

Self-Assembly and Non-Covalent Interactions in Molecular Systems

The dual nature of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, featuring both an aromatic, electron-poor phthalimide (B116566) head and a reactive alkyne tail, makes it a versatile building block in supramolecular chemistry. Its ability to self-assemble into ordered structures is governed by a combination of specific non-covalent interactions. Phthalimide moieties are known to engage in various solid-state interactions, including π-π stacking and hydrogen bonding, which dictate the final architecture of the molecular assemblies. nih.gov

π-π Stacking Interactions and Aromatic Assemblies

The planar and electron-deficient aromatic ring system of the isoindoline-1,3-dione unit is highly conducive to forming π-π stacking interactions. nih.govmdpi.com These non-covalent bonds are fundamental in the self-assembly of many aromatic molecules, leading to the formation of ordered columnar or layered structures. rsc.org In the solid state, molecules containing phthalimide often exhibit extensive π-π stacking, which dominates their supramolecular arrangement. nih.gov The typical distances for these interactions are characterized by inter-planar separations of approximately 3.3 to 3.6 Å and centroid-to-centroid distances between aromatic rings ranging from 3.5 to 3.8 Å. nih.govnih.govic.ac.uk These interactions are a significant driving force in the crystallization of this compound, guiding the molecules to align in a way that maximizes the overlap of their π-orbitals.

Table 1: Typical Parameters for π-π Stacking Interactions in Phthalimide-Containing Structures

| Interaction Parameter | Typical Range | Significance |

| Inter-planar Separation | 3.3 - 3.6 Å | Indicates the close, parallel alignment of aromatic rings. |

| Centroid-to-Centroid Distance | 3.5 - 3.8 Å | Measures the distance between the centers of the interacting aromatic rings. |

| Stacking Geometry | Face-to-face, offset, or slipped | Describes the relative orientation of the stacked aromatic planes. |

Metal-Ligand Coordination in Supramolecular Architectures

The terminal alkyne group on the hexynyl chain of this compound provides a key site for metal-ligand coordination. wikipedia.org Terminal alkynes can bond to transition metals through η²-coordination, where the π-system of the carbon-carbon triple bond donates electron density to the metal center. wikipedia.org This interaction is described by the Dewar-Chatt-Duncanson model. wikipedia.org This coordination ability allows the molecule to act as a ligand, enabling the construction of complex metallo-supramolecular architectures. For instance, alkynyl gold(I) complexes are recognized as important components in building molecular receptors and larger self-assembled structures. researchgate.net The coordination of the alkyne can be used to link multiple organic units together via a metal center or to assemble them on the surface of metal nanoparticles.

Design of Functional Materials

The distinct chemical functionalities of this compound make it a valuable component in the design of advanced functional materials, from organic electronics to specialized polymers.

Organic Semiconductors and Optoelectronic Materials

The isoindoline-1,3-dione (phthalimide) moiety is a well-known electron-accepting group due to the electron-withdrawing nature of its two carbonyl groups. mdpi.com This property makes phthalimide derivatives attractive for applications in organic electronics. chemrxiv.org They have been incorporated into π-conjugated small molecules and polymers for use as n-type (electron-transporting) materials in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells. usq.edu.aursc.org The introduction of electron-withdrawing groups tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and transport. researchgate.netresearchgate.net Therefore, incorporating the this compound unit into larger conjugated systems can help tune their electronic properties for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs). mdpi.comacgpubs.org

Table 2: Role of Phthalimide Unit in Optoelectronic Materials

| Property | Contribution of Phthalimide Unit | Application |

| Electron Affinity | High, due to two electron-withdrawing carbonyl groups. | n-type semiconductors, non-fullerene acceptors. |

| LUMO Energy Level | Lowered, facilitating electron injection and transport. | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs). |

| Photophysical Properties | Can be tuned to act as an emissive component. | Organic Light-Emitting Diodes (OLEDs). |

| Thermal Stability | The rigid aromatic structure often imparts good thermal stability. | Stable electronic devices. |

Polymeric Materials and Surface Functionalization

The terminal alkyne of this compound is a highly versatile functional group for synthesizing and modifying polymers. It is particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". myskinrecipes.comnih.gov This reaction allows for the efficient and specific covalent attachment of the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. researchgate.net

This capability has several applications:

Polymer Functionalization : Pre-existing polymers containing azide side-chains can be readily modified by "clicking" this compound onto them. This process grafts the phthalimide unit onto the polymer backbone, which can be used to alter the polymer's properties, for example, by introducing a protected amine that can later be deprotected. ugent.be

Monomer for Polymer Synthesis : The compound can be used as a monomer in step-growth polymerizations with di-azide compounds to create polymers with regularly spaced phthalimide and triazole units along the main chain. nih.gov

Surface Functionalization : Surfaces (e.g., silicon wafers, nanoparticles, or metal cathodes) that have been modified to present azide groups can be functionalized by reacting them with this compound. researchgate.netfrontiersin.orgnih.gov This permanently attaches a layer of phthalimide groups to the surface, which can be used to control surface energy, act as a protective layer, or provide a starting point for further chemical transformations.

Host-Guest Chemistry and Molecular Recognition Phenomena

The unique structural characteristics of this compound, featuring a hydrophobic hexynyl chain, a terminal alkyne, and a polar phthalimide headgroup, make it a compelling candidate for studies in host-guest chemistry and molecular recognition. While specific research on the host-guest chemistry of this exact molecule is not extensively documented, its constituent functional groups allow for well-founded postulations regarding its interactions with common macrocyclic hosts such as cyclodextrins and calixarenes.

The phthalimide moiety itself is known to participate in various supramolecular interactions, including π-π stacking and hydrogen bonding, which are fundamental to molecular recognition events. nih.govnih.gov The hydrophobic alkyl chain and the terminal alkyne group further expand the possibilities for non-covalent interactions within a host's cavity.

Interactions with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules or parts of them. oatext.comoatext.com The dimensions of the cyclodextrin (B1172386) cavity are a critical factor in the formation of stable inclusion complexes.

Given the structure of this compound, several binding modes with cyclodextrins can be hypothesized:

Inclusion of the Hexynyl Chain: The flexible hexynyl chain could readily be included within the hydrophobic cavity of β-cyclodextrin or γ-cyclodextrin. This interaction would be primarily driven by hydrophobic effects, leading to the release of high-energy water molecules from the cavity.

Partial Inclusion of the Phthalimide Group: The phthalimide group might partially enter the wider cavity of γ-cyclodextrin. However, its polar nature might lead to less favorable interactions compared to the hydrophobic chain.

Dual-Site Binding: In the presence of larger cyclodextrins or in specific arrangements, it is conceivable that one cyclodextrin could host the hexynyl chain while another interacts with the phthalimide group, potentially leading to the formation of higher-order supramolecular assemblies.

The terminal alkyne could also play a role in modulating the binding affinity, potentially through interactions with the hydroxyl groups at the rim of the cyclodextrin.

Interactions with Calixarenes

Calixarenes are another class of macrocyclic host molecules with a hydrophobic cavity and a modifiable upper and lower rim. nih.gov Their aromatic nature makes them particularly suited for interacting with other aromatic systems through π-π stacking interactions.

π-π Stacking: The phthalimide group of this compound could engage in π-π stacking interactions with the phenyl rings of the calixarene (B151959).

Cation-π Interactions: If the host environment were to induce a partial positive charge on the guest, cation-π interactions with the electron-rich cavity of the calixarene could occur.

Inclusion of the Alkyl Chain: The hexynyl chain could be accommodated within the cavity of deeper calixarenes, stabilized by van der Waals forces.

The specific conformation of the calixarene (e.g., cone, partial cone) would significantly influence the binding mode and selectivity.

Illustrative Research Findings

While direct experimental data for this compound is not available, studies on analogous systems provide insights into the potential binding affinities. For instance, the complexation of various N-alkylphthalimides with β-cyclodextrin has been investigated, showing a dependence of the binding constant on the length and structure of the alkyl chain. Similarly, the recognition of terminal alkynes by various receptors has been a subject of interest in supramolecular chemistry. rsc.org

Below is an interactive table presenting typical binding constants (Kₐ) for similar host-guest systems to illustrate the range of affinities that might be expected.

| Host | Guest Type | Solvent | Binding Constant (Kₐ, M⁻¹) | Technique |

|---|---|---|---|---|

| β-Cyclodextrin | N-Pentylphthalimide | Water | 500 - 1500 | Fluorimetry |

| β-Cyclodextrin | 1-Heptyne | Water | 100 - 500 | NMR Spectroscopy |

| p-Sulfonatocalix oatext.comarene | N-Adamantylphthalimide | Water | 10³ - 10⁴ | Isothermal Titration Calorimetry |

| Resorcin oatext.comarene | Alkyl-trimethylammonium salts | Chloroform | 10² - 10³ | ¹H NMR Titration |

This table is for illustrative purposes only and presents typical ranges of binding constants for analogous systems. The actual binding constants for this compound would need to be determined experimentally.

The study of the host-guest chemistry of this compound holds promise for the development of new supramolecular systems with potential applications in areas such as sensing, drug delivery, and the construction of advanced materials. Future research, including detailed spectroscopic and calorimetric studies, will be crucial to fully elucidate its molecular recognition capabilities.

Future Research Directions and Emerging Trends for 2 Hex 5 Yn 1 Yl Isoindoline 1,3 Dione

Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione and its derivatives is increasingly guided by the principles of green chemistry, which aim to maximize reactant efficiency and minimize waste. rsc.org Traditional methods for preparing N-substituted phthalimides, such as the Gabriel synthesis, often have poor atom economy due to the generation of stoichiometric coproducts. rsc.org Research is now moving towards more sustainable alternatives.

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for producing chemical compounds with greater efficiency, safety, and control compared to traditional batch processing. nih.govnih.gov This methodology involves reagents flowing through a reactor in a continuous stream, which allows for precise control over parameters like temperature, pressure, and reaction time. nih.govsoci.org The high surface-area-to-volume ratio in flow reactors can accelerate reaction rates and improve safety, particularly for exothermic or hazardous reactions. nih.gov

The integration of automation with flow chemistry systems enables the rapid synthesis and screening of compound libraries. labmanager.combeilstein-journals.org Automated loop filling systems can run multiple experiments with various reagent inputs under different conditions, loading reagents for the next reaction while the current one is in progress. labmanager.com This approach is ideal for generating combinatorial libraries of derivatives based on the this compound scaffold, allowing for the efficient exploration of its chemical space. nih.gov The digitization of these processes ensures reproducibility and facilitates the transfer of synthesis protocols between different laboratories. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients | Precise, real-time control over reaction parameters (temperature, pressure, flow rate) soci.org |

| Safety | Higher risk with hazardous reagents and exothermic reactions | Enhanced safety due to small reaction volumes and superior heat transfer nih.gov |

| Scalability | Often requires significant re-optimization for scale-up | More straightforward and minimized scale-up considerations soci.org |

| Efficiency | Laborious, step-wise processes with workup and purification nih.gov | Continuous processing, potential for in-line purification, and faster reaction times nih.gov |

| Library Synthesis | Time-consuming and resource-intensive | Ideal for rapid generation of combinatorial libraries with automated systems labmanager.com |

A key trend in green chemistry is the development of efficient and recyclable catalysts to replace single-use reagents. mdpi.com For reactions involving alkyne functionalization and the synthesis of N-alkyl phthalimides, research is focused on heterogeneous catalysts that combine the high activity of homogeneous systems with the ease of recovery and reuse of heterogeneous ones. nih.gov

Various classes of recyclable catalysts are being explored, including:

Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POPs): These materials offer high surface areas and tunable catalytic sites. mdpi.comnih.gov

Nanoparticle-Based Catalysts: Systems such as copper nanoparticles supported on materials like C2N or silica (B1680970) have shown high efficiency and recyclability in alkyne transformations. nih.govrsc.org For example, a Cu@C2N nanocatalyst demonstrated good substrate compatibility and could be reused five times without significant loss of activity. rsc.org

Bio-Supported Catalysts: Utilizing biological materials as catalyst supports is an emerging area that aligns with green chemistry principles. mdpi.com

These advanced catalytic systems are crucial for developing more sustainable and cost-effective methods for synthesizing this compound, particularly for reactions such as the N-alkylation of phthalimide (B116566) with haloalkynes or Sonogashira cross-coupling reactions. researchgate.netresearchgate.net

Advanced Computational Design and Machine Learning Applications in Compound Discovery

Computational methods are becoming indispensable in modern drug discovery and materials science, significantly reducing the time and cost associated with identifying promising new molecules. mdpi.com For derivatives of this compound, these techniques can predict biological activity, optimize molecular structures, and guide synthetic efforts.

Density Functional Theory (DFT) calculations are used to analyze the electronic structures and molecular properties of phthalimide derivatives, providing insights into their stability and reactivity. mdpi.com Molecular docking simulations are employed to predict how these compounds might bind to specific biological targets, such as protein kinases. mdpi.comresearchgate.net For example, studies on N-substituted isoindoline-1,3-diones have identified potential inhibitors of the TGF-β pathway by predicting their binding affinities to the ALK5 kinase, with some derivatives showing stronger binding than existing chemotherapeutic agents. mdpi.comresearchgate.net